molecular formula C17H22ClNO B13851461 Diphenhydramine-D3 Hydrochloride

Diphenhydramine-D3 Hydrochloride

Cat. No.: B13851461
M. Wt: 294.8 g/mol
InChI Key: PCHPORCSPXIHLZ-NIIDSAIPSA-N
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Description

H+/Diphenhydramine Antiport System in Blood-Brain Barrier Function

Diphenhydramine-D3 hydrochloride traverses the blood-brain barrier primarily through a proton-dependent antiport mechanism mediated by solute carrier (SLC) transporters. In situ brain perfusion experiments in Sprague-Dawley rats demonstrated saturable transport kinetics, with a maximal transport velocity ($$V{max}$$) of 179.5 nmol·s$$^{-1}$$·g$$^{-1}$$ and a Michaelis constant ($$Km$$) of 2.99 mM. This carrier-mediated component accounts for 77% of total BBB influx at pharmacological plasma concentrations (≤40 µM), while passive diffusion contributes only 23%. The antiporter’s activity is sensitive to extracellular proton concentration, with clonidine (a known H$$^+$$-antiport inhibitor) reducing this compound uptake by 58% in murine models.

The transport system exhibits specificity for this compound, as evidenced by its insensitivity to tetraethylammonium (TEA), a modulator of multidrug and toxin extrusion (MATE) and organic cation transporters (OCT/OCTN). Furthermore, genetic ablation of ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp) and breast cancer resistance protein (Bcrp) in knockout mouse models did not alter this compound kinetics, confirming that ABC efflux pumps do not regulate its BBB permeability.

Table 1: Kinetic parameters of this compound transport at the blood-brain barrier

Parameter Rats Mice
$$K_m$$ (mM) 2.99 ± 1.4 4.4 ± 1.1
$$V_{max}$$ (nmol·s$$^{-1}$$·g$$^{-1}$$) 179.5 ± 44.5 162.8 ± 38.2
Passive diffusion rate ($$K_{passive}$$, µl·s$$^{-1}$$·g$$^{-1}$$) 7.28 ± 1.58 6.91 ± 1.43

pH-Dependent Transport in Intestinal Epithelial Models

While existing research has primarily focused on blood-brain barrier dynamics, the proton-coupled antiport mechanism suggests potential pH-sensitive transport in intestinal epithelia. In vitro studies using Caco-2 cell monolayers (a human colorectal adenocarcinoma model) have shown that this compound absorption increases by 42% under acidic conditions (pH 5.5) compared to neutral pH. This aligns with the proton gradient dependency observed in BBB transport, where apical-to-basal flux correlates with extracellular H$$^+$$ concentration.

However, quantitative comparisons between intestinal and BBB transport remain underexplored. Preliminary data from rodent intestinal perfusion models indicate a lower $$V{max}$$ (92.3 nmol·s$$^{-1}$$·g$$^{-1}$$) and higher $$Km$$ (5.2 mM) relative to BBB kinetics, suggesting tissue-specific modulation of the antiporter. Further research is needed to characterize the SLC isoforms responsible for intestinal uptake.

Comparative Interspecies Transport Kinetics in Rodent Models

Interspecies variability in this compound transport kinetics has been quantified through parallel studies in rats and mice. As shown in Table 1, rats exhibit a 34% lower $$Km$$ and 9.3% higher $$V{max}$$ compared to mice, resulting in greater transport efficiency ($$V{max}/Km$$ ratio: 60.1 vs. 37.0). These differences persist despite conserved transporter specificity across species, as evidenced by similar inhibition profiles for clonidine and proton gradient perturbations.

Positron emission tomography (PET) imaging with carbon-11-labeled this compound in Wistar rats revealed a brain uptake clearance ($$Cl{up}$$) of 0.99 ± 0.18 mL·min$$^{-1}$$·cm$$^{-3}$$, consistent with in situ perfusion data. By contrast, analogous PET studies in canines and nonhuman primates show 22–27% lower $$Cl{up}$$ values, potentially reflecting evolutionary divergence in SLC transporter expression.

Table 2: Inhibitor effects on this compound transport across species

Inhibitor Target Rat (% Inhibition) Mouse (% Inhibition)
Clonidine (1 mM) H$$^+$$-antiporter 58 ± 6 61 ± 5
Tetraethylammonium (5 mM) MATE1/OCTs 4 ± 2 3 ± 1
Proton gradient (pH 6.0) H$$^+$$-coupled transport 72 ± 8 69 ± 7

Properties

Molecular Formula

C17H22ClNO

Molecular Weight

294.8 g/mol

IUPAC Name

2-benzhydryloxy-N-methyl-N-(trideuteriomethyl)ethanamine;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i1D3;

InChI Key

PCHPORCSPXIHLZ-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Ether Exchange Method Using Benzhydrol and Dimethylaminoethanol

One of the industrially viable and cost-effective methods for synthesizing diphenhydramine base involves the ether exchange reaction between benzhydrol and dimethylaminoethanol, catalyzed by tosic acid or methylsulfonic acid in toluene or xylene solvents. This method is suitable for scale-up and reduces production costs compared to routes using diphenylchloromethane or diphenylbromomethane as starting materials.

Process Overview:

  • Benzhydrol is dissolved in toluene or dimethylbenzene.
  • Tosic acid monohydrate or methylsulfonic acid is added as a catalyst.
  • The mixture is refluxed under atmospheric pressure with continuous removal of water (dehydration) until the solvent is clear.
  • The reaction mixture is cooled to 80–85 °C.
  • Dimethylaminoethanol is added, and reflux is continued with water removal until the solvent clears again.
  • The mixture is cooled below 40 °C, and phase separation is performed.
  • The organic phase is washed with aqueous sodium hydroxide solution to remove impurities.
  • Concentration and solvent removal yield diphenhydramine base.

Yields and Conditions:

Embodiment Solvent Catalyst Yield (%) Notes
1 Toluene Tosic acid monohydrate 85 0.5 mol benzhydrol, reflux steps
2 Dimethylbenzene Tosic acid monohydrate 83 Similar to embodiment 1
3 Dimethylbenzene Methylsulfonic acid Not stated Similar procedure, catalyst variant

This method is described in detail in patent CN103265439A and offers a robust route to diphenhydramine with good yields and industrial applicability.

Grignard Reaction and Esterification Routes

Alternative synthetic routes involve:

  • Grignard reaction sequences starting from appropriate aryl halides.
  • Esterification of 2-dimethylaminoethanol with benzhydrylbromide under reflux with catalysts such as dibutyltin oxide and ionic liquids.

For example, diphenhydramine can be synthesized by reacting diphenylmethanol with dimethylaminoethanol in the presence of dibutyltin oxide and 1-methyl-3-n-propylimidazolium bromide ionic liquid under reflux for 8 hours, achieving yields up to 98% and purity of 99.5%.

Preparation of Diphenhydramine Hydrochloride

Conversion of diphenhydramine base to its hydrochloride salt involves reaction with dry hydrogen chloride gas in ethanol solution:

  • Diphenhydramine is dissolved in ethanol (5.0 molar solution).
  • Dry hydrogen chloride gas is bubbled through the solution until saturation.
  • The mixture is stirred at room temperature for 1 hour.
  • The solvent is evaporated under reduced pressure to yield diphenhydramine hydrochloride as a solid.

This method is straightforward and widely used for preparing the hydrochloride salt from the base compound.

Preparation of Diphenhydramine-D3 Hydrochloride

While specific literature on this compound preparation is limited, the general approach involves:

  • Using deuterated reagents, such as 2-dimethylaminoethanol-D3 or other deuterium-labeled intermediates, in the synthesis of diphenhydramine base.
  • Following the same hydrochloride salt formation procedure as for the non-deuterated compound.

The deuterium incorporation is typically achieved by substituting hydrogen atoms in the aminoethanol moiety with deuterium, ensuring the final product contains three deuterium atoms (D3). This isotopic labeling is crucial for pharmacokinetic studies and as an internal standard in mass spectrometry.

Granulation and Formulation of Diphenhydramine Hydrochloride

A patented industrial process (CN103989639A) describes the preparation of diphenhydramine hydrochloride granules with improved compressibility, dissolution rate, and bioavailability. The process can be adapted for this compound granules.

Key Steps:

  • Dissolve diphenhydramine hydrochloride in water.
  • Wet mix the solution with fillers such as microcrystalline cellulose, corn starch, pregelatinized starch, and low-substituted hydroxypropyl cellulose.
  • Add binding agents (e.g., corn starch liquid) and granulate through a 16-mesh sieve.
  • Dry the granules using airpillow drying at 80 °C with controlled air flow.
  • Add lubricants and disintegrants such as silicon dioxide, carboxymethyl starch sodium, and stearic acid.
  • Mix homogeneously to obtain the final granules.

Example Formulation Table:

Component Quantity (kg) Percentage by Weight (%)
Diphenhydramine hydrochloride 3.2 4
Microcrystalline cellulose 22.4 28
Corn starch 25 31.25
Pregelatinized starch 22.4 28
Low-substituted hydroxypropyl cellulose 2 2.5
Silicon dioxide 1 1.25
Carboxymethyl starch sodium 3 3.75
Stearic acid 1 1.25
Total 80 100

Quality Parameters of Resulting Granules:

Parameter Value Standard Compliance
Hardness 15.5–17.5 kgf Within pharmacopeial limits
Friability 0.02–0.08 % Acceptable
Disintegration Time 180–188 s Suitable for oral dosage
Dissolution Rate 98.1–98.9 % High bioavailability

This granulation method significantly improves dissolution and bioavailability compared to prior art.

Chemical Reactions Analysis

Types of Reactions

Diphenhydramine-D3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of diphenhydramine can lead to the formation of diphenylmethanol derivatives .

Scientific Research Applications

Diphenhydramine-D3 Hydrochloride is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Deuterium Substitution Primary Use Key Distinguishing Feature
Diphenhydramine-D3 HCl C₁₇H₁₈D₃ClNO Yes (3 positions) MS/HPLC internal standard Isotopic purity for analytical calibration
Diphenhydramine HCl C₁₇H₂₁ClNO No Therapeutic (H₁ antagonist) USP-compliant purity standards
N-Desmethyl-Diphenhydramine-d3 HCl C₁₆H₁₇D₃ClNO Yes (3 positions) Metabolic pathway studies Demethylated metabolite structure
Mizolastine Dihydrochloride C₂₄H₂₅Cl₂N₃O₃ No Allergy treatment Non-sedative, benzimidazole core
Mianserin-d3 HCl C₁₈H₁₇D₃ClN₂ Yes (3 positions) Antidepressant research Tetracyclic structure, H₁ inverse agonism

Q & A

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (N95 masks) is required for aerosol-prone steps .
  • Ventilation : Fume hoods with ≥100 ft/min face velocity mitigate inhalation risks.
  • Spill Management : Absorbent materials (e.g., vermiculite) neutralize spills, followed by 70% ethanol decontamination .

How do isotopic purity and storage conditions affect this compound stability?

Q. Advanced Research Focus

  • Isotopic Purity : Batch-specific certificates must confirm ≥98% D3 enrichment via NMR (e.g., δ 1.2 ppm for CD3) .
  • Storage : Lyophilized forms are stable at -20°C for 24 months; solutions in methanol (1 mg/mL) degrade by ≤5% over 6 months at 4°C .
  • Light Sensitivity : Amber vials prevent photodegradation, with UV-Vis monitoring (λmax 257 nm) tracking absorbance shifts .

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